molecular formula C16H18BrN3OS B5356162 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No.: B5356162
M. Wt: 380.3 g/mol
InChI Key: GLQCQVXEEBXBMT-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromobenzoyl group attached to a piperazine ring, which is further substituted with a 2-methyl-1,3-thiazol-4-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine typically involves multiple steps, starting with the bromination of benzene to form 4-bromobenzoic acid. This acid is then reacted with piperazine to form the corresponding amide. The thiazole ring is introduced through a subsequent reaction involving 2-methyl-1,3-thiazol-4-carboxaldehyde and a suitable reducing agent.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The bromobenzoyl group can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: The thiazole ring can be reduced to form thiol derivatives.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Bromobenzaldehyde, bromobenzoic acid.

  • Reduction: 2-methyl-1,3-thiazol-4-ylmethanol.

  • Substitution: Various substituted piperazines.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of bromobenzoyl derivatives with biological targets.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine exerts its effects involves binding to specific molecular targets. The bromobenzoyl group interacts with enzymes or receptors, while the thiazole ring may engage in additional interactions, leading to biological or chemical activity.

Comparison with Similar Compounds

  • 1-(4-bromobenzoyl)piperazine

  • 1-(4-bromobenzoyl)-1,3-dicyclohexylurea

  • 4-bromobenzoyl-4-piperidinecarboxylic acid

Uniqueness: 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the thiazole ring adds to its chemical diversity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4-bromophenyl)-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3OS/c1-12-18-15(11-22-12)10-19-6-8-20(9-7-19)16(21)13-2-4-14(17)5-3-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQCQVXEEBXBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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